

An In-depth Technical Guide to 1-Chlorobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chlorobicyclo[2.2.1]heptane

Cat. No.: B14757553

[Get Quote](#)

CAS Number: 765-67-3

This technical guide provides a comprehensive overview of **1-Chlorobicyclo[2.2.1]heptane**, a halogenated derivative of norbornane. The content herein is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis, and reactivity.

Physicochemical and Spectroscopic Data

1-Chlorobicyclo[2.2.1]heptane, also known as 1-chloronorbornane, is a colorless liquid at room temperature.^[1] Its rigid bicyclic structure imparts unique stereochemical properties that make it a valuable intermediate in the synthesis of complex organic molecules.^[1] The key physical and computed properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	765-67-3	[1] [2]
Molecular Formula	C ₇ H ₁₁ Cl	[2]
Molecular Weight	130.61 g/mol	[3]
Appearance	Colorless liquid	[1]
Density	1.12 g/cm ³ (estimated)	[4]
Dipole Moment	2.13 D	[5]

Table 2: Spectroscopic Data

It is important to note that experimentally obtained spectra for **1-Chlorobicyclo[2.2.1]heptane** are not readily available in the public domain. The following data is based on typical values for analogous structures and computational predictions. Researchers should obtain and verify their own analytical data for this compound.

Spectrum Type	Predicted/Analogous Data
¹ H NMR	Chemical shifts are expected in the range of δ 1.2-2.5 ppm. The bridgehead proton (at C4) would likely appear as a broad singlet around δ 2.3 ppm. The methylene protons would exhibit complex splitting patterns.
¹³ C NMR	The bridgehead carbon bearing the chlorine (C1) is predicted to have a chemical shift in the range of δ 70-80 ppm. The other bridgehead carbon (C4) would be around δ 40-50 ppm. The methylene carbons are expected in the δ 25-40 ppm range.
Infrared (IR)	C-H stretching vibrations for the sp^3 hybridized carbons are expected around 2850 - 3000 cm^{-1} . The C-Cl stretching vibration is anticipated in the range of 650 - 850 cm^{-1} .
Mass Spectrometry (MS)	The molecular ion peak $[M]^+$ would be observed at m/z 130 and an $[M+2]^+$ peak at m/z 132 with an approximate 3:1 ratio, characteristic of a monochlorinated compound. A prominent fragment would be the loss of HCl, resulting in a peak at m/z 94.

Synthesis of 1-Chlorobicyclo[2.2.1]heptane

The synthesis of **1-Chlorobicyclo[2.2.1]heptane** can be achieved through several methods. A common approach is the chlorination of a suitable bicyclo[2.2.1]heptane precursor.

Experimental Protocol: Chlorination of 1-Hydroxybicyclo[2.2.1]heptane

This protocol describes the synthesis of **1-Chlorobicyclo[2.2.1]heptane** from its corresponding alcohol using thionyl chloride. This is a standard procedure for converting tertiary alcohols to alkyl chlorides.

Materials:

- 1-Hydroxybicyclo[2.2.1]heptane (1-norborneol)
- Thionyl chloride (SOCl_2)
- Pyridine (catalytic amount)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

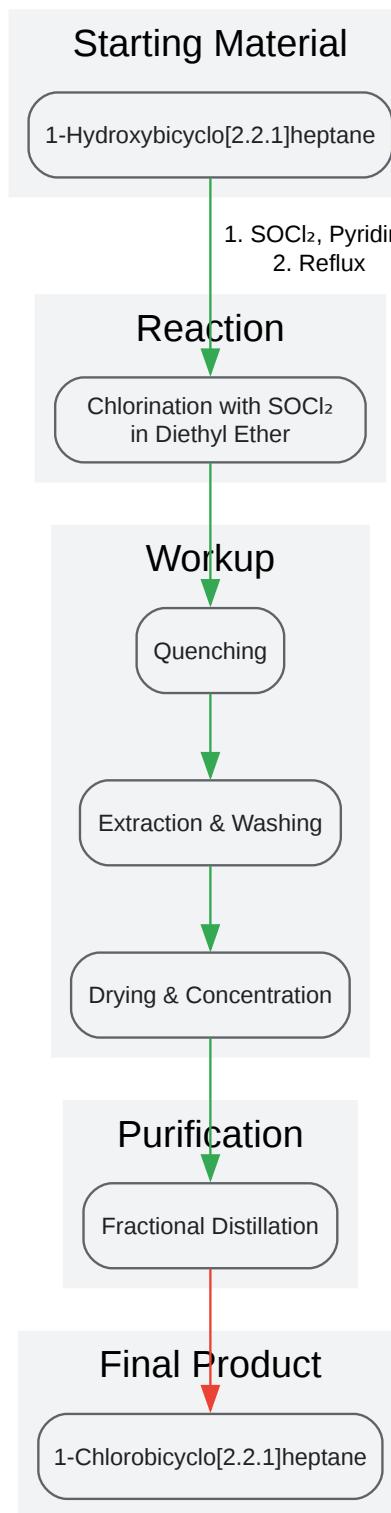
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-hydroxybicyclo[2.2.1]heptane in anhydrous diethyl ether under a nitrogen atmosphere.
- Cool the solution in an ice bath to 0 °C.
- Slowly add a stoichiometric equivalent of thionyl chloride dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture back to 0 °C and cautiously quench the excess thionyl chloride by the slow addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by fractional distillation to yield pure **1-Chlorobicyclo[2.2.1]heptane**.

Synthesis Workflow

Synthesis of 1-Chlorobicyclo[2.2.1]heptane

[Click to download full resolution via product page](#)Synthesis Workflow for **1-Chlorobicyclo[2.2.1]heptane**.

Reactivity and Mechanistic Insights

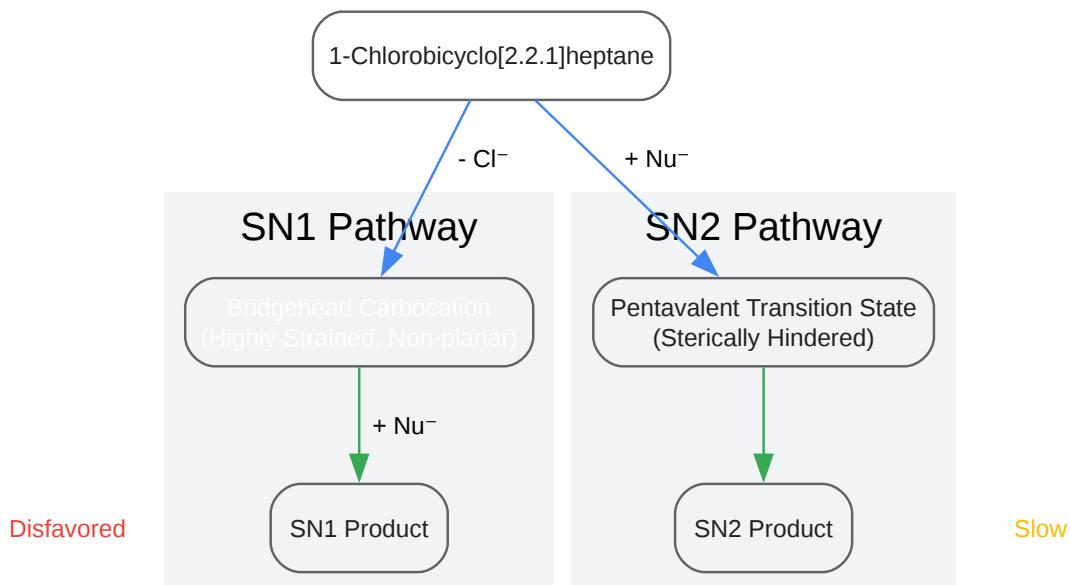
The reactivity of **1-Chlorobicyclo[2.2.1]heptane** is significantly influenced by its rigid, strained bicyclic structure. The chlorine atom is located at a bridgehead carbon, which has profound implications for nucleophilic substitution reactions.

Nucleophilic Substitution: SN1 vs. SN2 Pathways

Bridgehead halides such as **1-Chlorobicyclo[2.2.1]heptane** are characteristically unreactive in SN1 reactions.^[6] The SN1 mechanism proceeds through a carbocation intermediate, which adopts a trigonal planar geometry with sp^2 hybridization.^[6] However, the rigid framework of the bicyclo[2.2.1]heptane system prevents the bridgehead carbon from achieving this planarity, making the formation of the corresponding carbocation highly energetically unfavorable.^[6]

The SN2 mechanism, which involves a backside attack by a nucleophile, is also sterically hindered at the bridgehead position. The cage-like structure effectively shields the carbon atom from the incoming nucleophile. Consequently, while SN2 reactions are favored over SN1, they are still significantly slower compared to acyclic tertiary halides.^[4]

Reactivity of 1-Chlorobicyclo[2.2.1]heptane



[Click to download full resolution via product page](#)

Nucleophilic Substitution Pathways for **1-Chlorobicyclo[2.2.1]heptane**.

Applications in Organic Synthesis

Despite its reduced reactivity, **1-Chlorobicyclo[2.2.1]heptane** serves as a useful precursor for the synthesis of other functionalized norbornane derivatives.^[4] Its rigid framework is valuable for introducing specific stereochemistry into molecules, making it an important building block in asymmetric catalysis and the synthesis of chiral auxiliaries.^[4] For instance, it can be converted to 1-hydroxybicyclo[2.2.1]heptane through hydrolysis with aqueous sodium hydroxide.^[4] This compound and its derivatives have been explored as fragments in the design of antiviral nucleoside analogs.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reactivity of bridgehead halides with pentacyanocobaltate(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. (1R,2R,4S)-2-chlorobicyclo[2.2.1]heptane | C7H11Cl | CID 641610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chlorobicyclo[2.2.1]heptane (30899-14-0) for sale [vulcanchem.com]
- 5. 1-chlorobicyclo[2.2.1]heptane [stenutz.eu]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chlorobicyclo[2.2.1]heptane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14757553#1-chlorobicyclo-2-2-1-heptane-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com